BSJ-03-204 triTFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

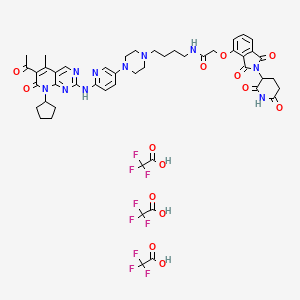

Structure

2D Structure

Properties

Molecular Formula |

C49H51F9N10O14 |

|---|---|

Molecular Weight |

1175.0 g/mol |

IUPAC Name |

N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]-3-pyridinyl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;tris(2,2,2-trifluoroacetic acid) |

InChI |

InChI=1S/C43H48N10O8.3C2HF3O2/c1-25-30-23-46-43(49-38(30)52(27-8-3-4-9-27)41(59)36(25)26(2)54)47-33-14-12-28(22-45-33)51-20-18-50(19-21-51)17-6-5-16-44-35(56)24-61-32-11-7-10-29-37(32)42(60)53(40(29)58)31-13-15-34(55)48-39(31)57;3*3-2(4,5)1(6)7/h7,10-12,14,22-23,27,31H,3-6,8-9,13,15-21,24H2,1-2H3,(H,44,56)(H,48,55,57)(H,45,46,47,49);3*(H,6,7) |

InChI Key |

AJSWDNQCJLCHNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BSJ-03-204 triTFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

BSJ-03-204 triTFA is a potent and selective heterobifunctional small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, cellular effects, and the experimental protocols used for its characterization. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using DOT language diagrams.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making the proteins that control cell cycle progression attractive targets for therapeutic intervention. CDK4 and CDK6, in complex with D-type cyclins, play a pivotal role in the G1 phase of the cell cycle, where they phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent entry into the S phase.[1][2]

PROTACs represent a novel therapeutic modality that induces the degradation of target proteins rather than simply inhibiting their activity.[3] These chimeric molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[3]

This compound is a Palbociclib-based PROTAC that selectively targets CDK4 and CDK6 for degradation by recruiting the E3 ubiquitin ligase Cereblon (CRBN).[4][5] A key feature of BSJ-03-204 is its selectivity for CDK4/6 degradation without inducing the degradation of Cereblon neosubstrates such as IKZF1 and IKZF3, a common off-target effect of some thalidomide-based degraders.[4][6]

Mechanism of Action

The mechanism of action of this compound involves the formation of a ternary complex between CDK4/6, this compound, and the E3 ubiquitin ligase Cereblon. This proximity-induced ubiquitination leads to the subsequent degradation of CDK4 and CDK6 by the 26S proteasome.

Signaling Pathway

The degradation of CDK4/6 by this compound disrupts the normal G1-S phase transition of the cell cycle. The key steps in this pathway are:

-

Ternary Complex Formation: this compound, with its Palbociclib warhead, binds to the ATP-binding pocket of CDK4 or CDK6. The other end of the molecule, a thalidomide analog, binds to Cereblon, a component of the CRL4-CRBN E3 ubiquitin ligase complex.

-

Ubiquitination: The formation of this ternary complex brings the E3 ligase machinery into close proximity with CDK4/6, facilitating the transfer of ubiquitin molecules to the surface of the kinases.

-

Proteasomal Degradation: Poly-ubiquitinated CDK4/6 is recognized and degraded by the 26S proteasome.

-

Cell Cycle Arrest: The depletion of CDK4/6 levels prevents the phosphorylation of Rb, which remains bound to E2F transcription factors. This blockage of E2F activity leads to a G1 phase cell cycle arrest and inhibits cell proliferation.

Caption: Mechanism of action of this compound leading to G1 cell cycle arrest.

Quantitative Data

The following tables summarize the key quantitative data from studies characterizing the activity of BSJ-03-204.

Table 1: In Vitro Inhibitory Activity [1][4]

| Target | IC₅₀ (nM) |

| CDK4/D1 | 26.9 |

| CDK6/D1 | 10.4 |

Table 2: Anti-proliferative Activity in Mantle Cell Lymphoma (MCL) Cell Lines [4][6]

| Cell Line | Treatment Duration | Anti-proliferative Effect |

| Jeko-1 | 3 or 4 days | Potent |

| Mino | 3 or 4 days | Potent |

| Granta-519 | 3 or 4 days | Potent |

| Rec-1 | 3 or 4 days | Potent |

| Maver-1 | 3 or 4 days | Potent |

Table 3: Cellular Effects of BSJ-03-204 [4][6]

| Experiment | Cell Line | Treatment | Outcome |

| Cell Cycle Analysis | Granta-519 | 1 µM for 1 day | Potent G1 arrest |

| Protein Degradation | Wild-type Jurkat | 0.1-5 µM for 4 hours | Degradation of CDK4/6, no IKZF1/3 degradation |

| Protein Degradation | CRBN-/- Jurkat | 0.1-5 µM for 4 hours | No degradation of CDK4/6 |

| Proteomics | Molt4 | 250 nM for 5 hours | Selective degradation of CDK4/6 |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Cell Culture

-

Cell Lines: Granta-519, Jurkat (Wild-type and CRBN-/-), and Molt4 cells were used.[4]

-

Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO₂.

Western Blotting for Protein Degradation

This protocol was used to assess the degradation of CDK4, CDK6, and IKZF1/3.

Caption: Workflow for Western Blot analysis of protein degradation.

-

Protocol Steps:

-

Cell Treatment: Jurkat cells (wild-type and CRBN-/-) were treated with BSJ-03-204 at concentrations ranging from 0.1 to 5 µM for 4 hours.[4]

-

Cell Lysis: Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes were blocked and incubated with primary antibodies against CDK4, CDK6, IKZF1/3, and a loading control (e.g., β-actin). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Cycle Analysis

This protocol was used to determine the effect of BSJ-03-204 on cell cycle distribution.

Caption: Workflow for Cell Cycle Analysis using Propidium Iodide staining.

-

Protocol Steps:

-

Cell Treatment: Granta-519 cells were treated with 1 µM BSJ-03-204 for 24 hours.[4]

-

Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Stained cells were analyzed on a flow cytometer to measure DNA content.

-

Data Analysis: The percentage of cells in G1, S, and G2/M phases of the cell cycle was quantified using cell cycle analysis software.

-

Anti-proliferative Assay

The CellTiter-Glo® Luminescent Cell Viability Assay was used to measure the anti-proliferative effects of BSJ-03-204.

-

Protocol Steps:

-

Cell Seeding: Mantle cell lymphoma (MCL) cell lines were seeded in 96-well plates.

-

Compound Treatment: Cells were treated with a range of concentrations of BSJ-03-204 (0.0001-100 µM) for 3 to 4 days.[4]

-

Assay Procedure: The CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.

-

Luminescence Measurement: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.

-

Data Analysis: The half-maximal effective concentration (EC₅₀) values were calculated from the dose-response curves.

-

Quantitative Proteomics

Multiplexed mass spectrometry-based proteomics was performed to assess the global protein expression changes upon treatment with BSJ-03-204.

-

Protocol Steps:

-

Cell Treatment: Molt4 cells were treated with 250 nM BSJ-03-204 for 5 hours.[6]

-

Protein Extraction and Digestion: Proteins were extracted, reduced, alkylated, and digested into peptides, typically with trypsin.

-

Tandem Mass Tag (TMT) Labeling: Peptides from different treatment conditions were labeled with isobaric TMT reagents.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixture was separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The relative abundance of proteins between the treated and untreated samples was quantified based on the reporter ion intensities from the TMT labels.

-

Conclusion

This compound is a highly selective and potent PROTAC degrader of CDK4 and CDK6. Its mechanism of action, centered on the Cereblon-mediated proteasomal degradation of its targets, leads to effective G1 cell cycle arrest and potent anti-proliferative effects in cancer cell lines. The selectivity of BSJ-03-204 in sparing IKZF1/3 degradation represents a significant advantage, potentially minimizing off-target effects. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the fields of oncology and drug development, facilitating further investigation and application of this promising therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. BSJ-03-204 | Active Degraders | Tocris Bioscience [tocris.com]

- 4. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BSJ-03-204 triTFA: A Selective CDK4/6 Dual Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

BSJ-03-204 triTFA is a potent and selective dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). As a Proteolysis-Targeting Chimera (PROTAC), it represents a novel therapeutic modality designed to induce the degradation of its target proteins rather than simply inhibiting their enzymatic activity. This technical guide provides a comprehensive overview of BSJ-03-204, including its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization.

Introduction

Cyclin-dependent kinases 4 and 6 are crucial regulators of the G1-S phase transition in the cell cycle.[1] Their dysregulation is a hallmark of various cancers, making them attractive targets for therapeutic intervention. BSJ-03-204 is a heterobifunctional molecule that links the CDK4/6 inhibitor Palbociclib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This dual-binding capacity facilitates the formation of a ternary complex between CDK4/6 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the kinases.[2] A key feature of BSJ-03-204 is its selectivity; it does not induce the degradation of neosubstrates of Cereblon such as IKZF1 and IKZF3.[4]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C43H48N10O8 | |

| Molecular Weight | 832.92 g/mol | |

| CAS Number | 2349356-09-6 | |

| Purity | ≥98% | |

| Solubility | Soluble to 20 mM in DMSO | |

| Storage | Store at -20°C |

Mechanism of Action

BSJ-03-204 operates through the PROTAC mechanism, which co-opts the cell's natural protein disposal system to eliminate target proteins.

References

An In-depth Technical Guide to the Interaction of BSJ-03-204 triTFA with the Cereblon E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the PROTAC (Proteolysis Targeting Chimera) BSJ-03-204 triTFA and the Cereblon (CRBN) E3 ubiquitin ligase. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of the associated biological pathways and experimental workflows.

Introduction to this compound

BSJ-03-204 is a synthetic, heterobifunctional PROTAC designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[1][2][3] It is constructed by linking a derivative of the CDK4/6 inhibitor palbociclib to a ligand for the Cereblon E3 ligase.[3][4] A key feature of BSJ-03-204 is the modification of the Cereblon-binding moiety to prevent the recruitment and subsequent degradation of common neosubstrates, such as the transcription factors IKZF1 and IKZF3, a known off-target effect of some thalidomide-based degraders.[5] This selectivity makes BSJ-03-204 a valuable tool for studying the specific consequences of CDK4 and CDK6 degradation.

Mechanism of Action

As a PROTAC, BSJ-03-204's mechanism of action is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate CDK4 and CDK6. This process involves the formation of a ternary complex between BSJ-03-204, the target proteins (CDK4 or CDK6), and the Cereblon E3 ligase complex (CRL4-CRBN).[5] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. The polyubiquitinated CDK4 or CDK6 is then recognized and degraded by the 26S proteasome.

Quantitative Data

Table 1: Inhibitory Activity of BSJ-03-204

| Target | Parameter | Value (nM) | Reference |

| CDK4/D1 | IC50 | 26.9 | [1][2][3] |

| CDK6/D1 | IC50 | 10.4 | [1][2][3] |

Table 2: Cellular Degradation Activity of BSJ-03-204

| Cell Line | Target(s) | Concentration | Time | Outcome | Reference |

| Jurkat | CDK4/6 | 1 µM | 4 hours | Degradation of CDK4 and CDK6 | [6] |

| Molt4 | CDK4/6 | 250 nM | 5 hours | Selective degradation of CDK4/6 | [7] |

| Granta-519 | CDK4/6 | 1 µM | 24 hours | Pronounced loss of CDK4/6 protein | [7] |

| WT cells | CDK4/6 | 0.1-5 µM | 4 hours | Degradation of CDK4/6 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction and activity of BSJ-03-204.

Ternary Complex Formation Assay (AlphaLISA)

The Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a bead-based immunoassay used to study the formation of the ternary complex. A PROTAC optimization kit for CDK-Cereblon binding, which utilizes BSJ-03-204 as a positive control, is commercially available and provides a standardized protocol.

Objective: To quantify the formation of the CDK4/6-BSJ-03-204-Cereblon ternary complex in a biochemical setting.

Materials:

-

Recombinant His-tagged CDK4 or CDK6

-

Recombinant FLAG-tagged Cereblon

-

BSJ-03-204 (as a positive control) or test PROTAC

-

AlphaLISA anti-FLAG Acceptor beads

-

AlphaLISA Nickel Chelate Donor beads

-

Assay Buffer (e.g., 3x CDK PROTAC® Buffer diluted to 1x)

-

384-well microplate

-

Plate reader capable of AlphaLISA detection

Protocol:

-

Reagent Preparation:

-

Prepare 1x Assay Buffer by diluting the stock buffer.

-

Thaw recombinant CDK4/6 and Cereblon on ice.

-

Dilute CDK4/6 and Cereblon to their working concentrations in 1x Assay Buffer.

-

Prepare a serial dilution of the test PROTAC. Dilute BSJ-03-204 to a working concentration (e.g., 4 µM for a final concentration of 1 µM).

-

-

Assay Plate Setup:

-

Add diluted CDK4/6 and Cereblon to the wells of the 384-well plate.

-

Add the serially diluted test PROTAC or the BSJ-03-204 positive control.

-

For blank wells, add assay buffer instead of the PROTAC.

-

Incubate the plate at room temperature for 1 hour with gentle agitation.

-

-

Bead Addition:

-

Dilute the anti-FLAG Acceptor beads in 1x Assay Buffer and add to all wells.

-

Incubate for 30-60 minutes at room temperature with gentle agitation, protected from light.

-

Dilute the Nickel Chelate Donor beads in 1x Assay Buffer and add to all wells.

-

Incubate for 60-90 minutes at room temperature with gentle agitation, protected from light.

-

-

Data Acquisition:

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Subtract the blank values from all other readings. The resulting signal is proportional to the amount of ternary complex formed.

-

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay measures the binding of a compound to its target protein within living cells.

Objective: To quantify the intracellular binding affinity of BSJ-03-204 to Cereblon.

Materials:

-

HEK293 cells

-

Expression vector for NanoLuc®-Cereblon fusion protein

-

NanoBRET™ tracer for Cereblon

-

BSJ-03-204 or test compound

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

Opti-MEM® I Reduced Serum Medium

-

White, 96-well assay plates

-

Luminescence plate reader with BRET filters

Protocol:

-

Cell Preparation and Transfection:

-

Culture HEK293 cells to ~90% confluency.

-

Transfect cells with the NanoLuc®-Cereblon expression vector according to the manufacturer's protocol.

-

Incubate for 24 hours to allow for protein expression.

-

-

Assay Setup:

-

Harvest and resuspend the transfected cells in Opti-MEM®.

-

Add the NanoBRET™ tracer to the cell suspension at the recommended concentration.

-

Dispense the cell-tracer mix into the wells of the 96-well plate.

-

Add serial dilutions of BSJ-03-204 or the test compound to the wells.

-

-

Luminescence Measurement:

-

Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor mixture to each well.

-

Incubate for 2 hours at 37°C.

-

Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

-

Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50, which reflects the intracellular binding affinity.

-

Immunoblotting for Protein Degradation

Western blotting is a standard technique to visualize and quantify the degradation of target proteins in cells treated with a PROTAC.

Objective: To determine the extent of CDK4 and CDK6 degradation in cells treated with BSJ-03-204.

Materials:

-

Cancer cell line of interest (e.g., Molt4, Granta-519)

-

BSJ-03-204

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of BSJ-03-204 for a specified time (e.g., 4, 8, 24 hours). Include a DMSO-treated control.

-

Wash the cells with PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Image Acquisition and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein remaining relative to the DMSO control to determine the extent of degradation.

-

Conclusion

BSJ-03-204 is a potent and selective PROTAC that effectively induces the Cereblon-mediated degradation of CDK4 and CDK6. Its unique design, which avoids the degradation of IKZF1/3, makes it a valuable research tool for dissecting the specific roles of CDK4 and CDK6 in cell cycle regulation and disease. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the interaction of BSJ-03-204 and other PROTACs with the Cereblon E3 ligase and their target proteins. Further studies are warranted to fully elucidate the binding kinetics and degradation parameters of BSJ-03-204 to provide a more complete quantitative picture of its activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. adooq.com [adooq.com]

- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. BSJ-03-204 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. selvita.com [selvita.com]

- 7. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of BSJ-03-204 triTFA in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BSJ-03-204 triTFA has emerged as a potent and selective molecule in the landscape of cancer therapeutics, specifically for its ability to induce cell cycle arrest. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as a Proteolysis Targeting Chimera (PROTAC) for the degradation of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). We will detail the quantitative effects on cell cycle distribution, outline the experimental protocols for key assays, and visualize the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel anti-cancer strategies targeting cell cycle progression.

Introduction: Targeting the Cell Cycle in Cancer

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key regulators of the G1 to S phase transition.[1] In many cancers, the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is hyperactivated, leading to uncontrolled cell division.[2] this compound is a novel therapeutic agent designed to specifically target and degrade CDK4 and CDK6, thereby halting the proliferation of cancer cells.[1]

BSJ-03-204 is a PROTAC, a heterobifunctional molecule that co-opts the cell's own ubiquitin-proteasome system to induce the degradation of target proteins.[3] It is composed of a ligand that binds to CDK4/6, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[4] This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[1]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the selective degradation of CDK4 and CDK6.[1] This degradation is dependent on the presence of the E3 ligase component, Cereblon.[1] Unlike traditional small molecule inhibitors that only block the catalytic activity of their targets, this compound eliminates the entire protein, which can offer a more sustained and profound biological effect. A key feature of BSJ-03-204 is its selectivity; it does not induce the degradation of neosubstrates of Cereblon such as IKZF1/3.[1]

The degradation of CDK4/6 has a direct impact on the cell cycle machinery. CDK4 and CDK6, in complex with Cyclin D, phosphorylate the Retinoblastoma (Rb) protein.[2] Phosphorylated Rb (pRb) releases the transcription factor E2F, which then activates the transcription of genes required for the S phase.[2] By degrading CDK4/6, BSJ-03-204 prevents the phosphorylation of Rb, leading to the sequestration of E2F and a subsequent arrest of the cell cycle in the G1 phase.[1]

Quantitative Data on Cell Cycle Arrest

The efficacy of this compound in inducing cell cycle arrest has been quantified in various cancer cell lines. The data presented below is from a study on the mantle cell lymphoma (MCL) cell line Granta-519.[1]

| Treatment (1 µM for 24 hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| DMSO (Control) | 45.3 | 35.8 | 18.9 |

| This compound | 72.1 | 15.2 | 12.7 |

Data extracted from Jiang et al., 2019.[1]

These results demonstrate a significant increase in the G1 population and a corresponding decrease in the S and G2/M populations upon treatment with this compound, confirming its role in inducing a potent G1 cell cycle arrest.[1]

Experimental Protocols

Cell Culture

Granta-519 mantle cell lymphoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis

Objective: To determine the degradation of CDK4, CDK6, and the phosphorylation status of Rb.

Protocol:

-

Granta-519 cells were seeded and treated with 1 µM of this compound or DMSO for 24 hours.[1]

-

Cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was incubated with primary antibodies against CDK4, CDK6, phospho-Rb (Ser807/811), total Rb, and GAPDH (as a loading control) overnight at 4°C.

-

The membrane was washed three times with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

After washing, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Objective: To quantify the distribution of cells in different phases of the cell cycle.

Protocol:

-

Granta-519 cells were treated with 1 µM of this compound or DMSO for 24 hours.[1]

-

Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

The fixed cells were washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

The cells were incubated in the dark for 30 minutes at room temperature.

-

The DNA content of the cells was analyzed by flow cytometry.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.[1]

Signaling Pathways and Visualizations

The mechanism of action of this compound and its effect on the cell cycle can be visualized through signaling pathway diagrams.

Conclusion

This compound represents a promising strategy for the treatment of cancers dependent on the CDK4/6 signaling pathway. Its ability to induce potent and selective degradation of CDK4 and CDK6 leads to a robust G1 cell cycle arrest in cancer cells. The detailed data and protocols presented in this guide provide a solid foundation for further research and development of this and similar PROTAC-based therapies. The continued investigation into the nuances of its mechanism and the identification of predictive biomarkers will be crucial for its successful clinical translation.

References

Harnessing PROTAC Technology for CDK4/6 Degradation: A Technical Guide

Introduction to PROTAC Technology and the CDK4/6 Axis

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest from the cellular environment.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][3] This event-driven, catalytic mechanism allows for the degradation of target proteins at nanomolar concentrations.[4]

Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial regulators of the cell cycle, specifically governing the transition from the G1 to the S phase.[5][6] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[5][6] While small molecule inhibitors of CDK4/6, such as palbociclib, ribociclib, and abemaciclib, have been approved for the treatment of certain cancers, resistance to these therapies is a significant clinical challenge.[1][7] PROTAC-mediated degradation of CDK4/6 offers a promising strategy to overcome the limitations of traditional inhibition by eliminating the entire protein, thereby preventing both its kinase-dependent and -independent functions.[8][9]

Core Principles of CDK4/6 PROTAC Design

The design of an effective CDK4/6 PROTAC hinges on the careful selection and integration of three key components: the warhead, the E3 ligase ligand, and the linker.

-

Warhead Selection: The warhead is a ligand that binds to the target protein, in this case, CDK4/6. The most commonly used warheads are derived from clinically approved CDK4/6 inhibitors, including palbociclib, ribociclib, and abemaciclib.[10] The choice of warhead can influence the selectivity and potency of the resulting PROTAC.

-

E3 Ligase Recruitment: The E3 ligase ligand recruits an E3 ubiquitin ligase to the target protein. The most frequently utilized E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[10] Ligands such as pomalidomide and lenalidomide are commonly used to recruit CRBN.[10]

-

Linker Optimization: The linker connects the warhead and the E3 ligase ligand. The length, composition, and attachment points of the linker are critical for the formation of a stable and productive ternary complex (PROTAC-target protein-E3 ligase), which ultimately dictates the efficiency and selectivity of degradation.[10]

Quantitative Analysis of CDK4/6 PROTACs

The following tables summarize the in vitro potency and pharmacokinetic properties of various CDK4/6 PROTACs reported in the literature.

Table 1: In Vitro Degradation Potency of CDK4/6 PROTACs

| PROTAC | Warhead | E3 Ligase Ligand | Cell Line | DC50 (CDK4) | DC50 (CDK6) | Reference |

| 7f | - | - | Jurkat | 10.5 nM | 2.5 nM | [11] |

| pal-pom | Palbociclib | Pomalidomide | MDA-MB-231 | ~15 nM | - | [4] |

| rib-pom | Ribociclib | Pomalidomide | MDA-MB-231 | ~100 nM | - | [4] |

| Unnamed | - | Cereblon | MDA-MB-231 | 1-100 nM | 1-100 nM | [7] |

DC50: Concentration required for 50% degradation of the target protein.

Table 2: Anti-proliferative Activity of CDK4/6 PROTACs

| PROTAC | Cell Line | IC50 | Reference |

| 7f | Jurkat | 0.18 µM | [11] |

| Unnamed | TNBC cell lines | <100 nM | [7] |

| Unnamed | ER+ cell lines | <25 nM | [7] |

IC50: Concentration required for 50% inhibition of cell proliferation.

Table 3: Pharmacokinetic Properties of a CDK4/6 PROTAC

| PROTAC | Parameter | Value | Reference |

| Unnamed | Half-life (mice) | 2-10 hours | [7] |

| Unnamed | Oral bioavailability (mice) | 50-96% | [7] |

Experimental Protocols for Key Assays

Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are outlines of key experimental protocols.

Western Blotting for Protein Degradation

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC or control compounds for a specified period (e.g., 72 hours).

-

Assay Procedure: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Luminescence Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with the PROTAC or vehicle control for a defined time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. A G0/G1 phase arrest is an expected outcome of CDK4/6 degradation.[7]

In Vivo Xenograft Studies

-

Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) for the study.

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., MCF7) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the PROTAC or vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry). Compare the tumor growth inhibition between the treatment and control groups.

Visualizing Core Concepts

Diagrams generated using Graphviz provide a clear visual representation of key pathways and workflows.

Caption: The CDK4/6-Rb-E2F signaling pathway controls the G1-S cell cycle transition.

Caption: General mechanism of PROTAC-mediated protein degradation.

Caption: A typical experimental workflow for the development of CDK4/6 PROTACs.

Conclusion and Future Perspectives

PROTAC technology offers a powerful and innovative approach to targeting CDK4/6 for cancer therapy. By inducing the degradation of these key cell cycle regulators, CDK4/6 PROTACs have demonstrated the potential to overcome the resistance mechanisms that limit the efficacy of traditional inhibitors.[1][7] The development of dual and selective degraders for CDK4 and CDK6 further provides valuable tools to dissect their distinct biological functions.[12]

Future research in this area will likely focus on several key aspects:

-

Exploring Novel E3 Ligases: Expanding the repertoire of E3 ligases beyond CRBN and VHL could lead to PROTACs with improved tissue specificity and reduced off-target effects. The use of DCAF16 is an emerging area of interest.[13][14]

-

Optimizing Pharmacokinetics: Enhancing the drug-like properties of CDK4/6 PROTACs, including their oral bioavailability and metabolic stability, is crucial for their clinical translation.

-

Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to CDK4/6 degraders will be essential for the long-term success of this therapeutic strategy.

-

Clinical Translation: The progression of potent and selective CDK4/6 PROTACs into clinical trials will be the ultimate validation of this approach.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. ascopubs.org [ascopubs.org]

- 8. Recent Progress in CDK4/6 Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Development of CDK4/6 Inhibitors: A Five Years Update [mdpi.com]

- 11. Development of Degraders of Cyclin-Dependent Kinases 4 and 6 Based on Rational Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of PROTAC degrader probe of CDK4/6 based on DCAF16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to BSJ-03-204 triTFA: A Selective CDK4/6 Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

BSJ-03-204 trifluoroacetate (triTFA) is a potent and selective dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). As a Proteolysis Targeting Chimera (PROTAC), BSJ-03-204 functions by inducing the selective, Cereblon (CRBN)-mediated ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols for BSJ-03-204 triTFA.

Chemical Structure and Properties

BSJ-03-204 is a hetero-bifunctional molecule composed of a ligand for CDK4/6 based on the inhibitor Palbociclib, a linker, and a ligand for the E3 ubiquitin ligase Cereblon.[1][2] The trifluoroacetate salt form enhances the solubility and stability of the compound.

Chemical Structure

A 2D representation of the chemical structure of the parent molecule, BSJ-03-204, is provided by the IUPHAR/BPS Guide to PHARMACOLOGY.

Physicochemical Properties

The following table summarizes the key physicochemical properties of BSJ-03-204 and its triTFA salt.

| Property | Value | Source |

| Chemical Formula | C₄₃H₄₈N₁₀O₈ | R&D Systems |

| Molecular Weight | 832.92 g/mol | R&D Systems |

| CAS Number | 2349356-09-6 | R&D Systems |

| Appearance | Solid | MedChemExpress |

| Purity | ≥98% | R&D Systems |

| Solubility | Soluble to 20 mM in DMSO | R&D Systems |

| Storage | Store at -20°C | R&D Systems |

Pharmacological Properties

This compound is a highly potent and selective degrader of CDK4 and CDK6.

| Property | Value | Source |

| Target(s) | CDK4 and CDK6 | MedChemExpress |

| Mechanism of Action | PROTAC-mediated protein degradation | IUPHAR/BPS Guide to PHARMACOLOGY |

| IC₅₀ (CDK4/D1) | 26.9 nM | MedChemExpress |

| IC₅₀ (CDK6/D1) | 10.4 nM | MedChemExpress |

| Selectivity | Does not induce IKZF1/3 degradation | MedChemExpress |

Mechanism of Action: Signaling Pathway

This compound operates through a PROTAC-mediated mechanism of action. It forms a ternary complex between the target proteins (CDK4/6) and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the poly-ubiquitination of CDK4 and CDK6, marking them for degradation by the proteasome. This targeted protein degradation leads to cell cycle arrest at the G1 phase and exerts potent anti-proliferative effects in cancer cells.

Caption: Mechanism of action of BSJ-03-204.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on cited literature.

Cell Proliferation Assay

This protocol assesses the anti-proliferative effects of this compound on cancer cell lines.

-

Cell Lines: Mantle cell lymphoma (MCL) cell lines (e.g., Jeko-1, Mino, Granta-519, Rec-1, and Maver-1).[3]

-

Reagents: this compound, appropriate cell culture medium, and a cell viability reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density.

-

Treat cells with a range of this compound concentrations (e.g., 0.0001-100 μM).[3]

-

Incubate for 3 to 4 days.[3]

-

Measure cell viability according to the manufacturer's protocol for the chosen reagent.

-

Determine the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀).

-

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle progression.

-

Cell Line: Granta-519 or other suitable cancer cell lines.[1]

-

Reagents: this compound, phosphate-buffered saline (PBS), ethanol, and a DNA staining solution (e.g., propidium iodide).

-

Procedure:

-

Treat cells with this compound (e.g., 1 μM) for a specified duration (e.g., 24 hours).[4]

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold ethanol.

-

Stain the cells with the DNA staining solution.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

Western Blot Analysis for Protein Degradation

This protocol is used to confirm the degradation of target proteins.

-

Cell Lines: Wild-type (WT) and CRBN-knockout (Crbn-/-) Jurkat cells.

-

Reagents: this compound, lysis buffer, primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin), and a suitable secondary antibody.

-

Procedure:

-

Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 μM) for a specified time (e.g., 4 hours).[4]

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with the primary antibodies, followed by the secondary antibody.

-

Visualize the protein bands using a suitable detection method.

-

Caption: A typical workflow for a Western Blot experiment.

Conclusion

This compound is a valuable research tool for studying the roles of CDK4 and CDK6 in cell cycle regulation and oncology. Its potent and selective degradation of these key kinases, without affecting neosubstrates like IKZF1/3, makes it a more specific tool compared to traditional kinase inhibitors. The provided data and protocols in this guide should serve as a valuable resource for researchers and drug development professionals working in this area.

References

Unveiling the Selectivity of BSJ-03-204 triTFA: A Technical Guide to a Dual CDK4/6 Degrader

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of BSJ-03-204 triTFA, a potent and selective Palbociclib-based dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). As a Proteolysis Targeting Chimera (PROTAC), this compound presents a novel therapeutic modality by inducing the degradation of its target proteins rather than simple inhibition. This document provides a comprehensive overview of its mechanism, quantitative selectivity data, and the detailed experimental methodologies used for its characterization.

Core Mechanism of Action: A PROTAC Approach

This compound is a heterobifunctional molecule that simultaneously binds to both CDK4 or CDK6 and the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. This ternary complex formation facilitates the ubiquitination of CDK4 and CDK6, marking them for proteasomal degradation. This targeted protein degradation leads to a potent and sustained downstream effect, primarily the induction of G1 cell cycle arrest[1].

Below is a diagram illustrating the mechanism of action of this compound.

Quantitative Selectivity Data

This compound demonstrates potent degradation of both CDK4 and CDK6, with a slight preferential activity towards CDK6. The inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, are summarized in the table below.

| Target | IC50 (nM) |

| CDK4/D1 | 26.9[1][2] |

| CDK6/D1 | 10.4[1][2] |

Signaling Pathway Context

CDK4 and CDK6 are key regulators of the cell cycle, specifically the G1 to S phase transition. They form complexes with D-type cyclins and phosphorylate the Retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for DNA replication and cell cycle progression. By inducing the degradation of CDK4 and CDK6, this compound effectively blocks this pathway, leading to G1 arrest.

The following diagram outlines the CDK4/6-Cyclin D-Rb signaling pathway and the point of intervention for this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of kinase inhibitors and degraders. The following sections outline the typical experimental protocols used to characterize the selectivity and mechanism of action of compounds like this compound.

Biochemical Kinase Assay for IC50 Determination

This protocol is designed to measure the direct inhibitory effect of a compound on the kinase activity of CDK4/D1 and CDK6/D1.

Materials:

-

Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes

-

Retinoblastoma (Rb) protein or a peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add the diluted compound to the wells of a 384-well plate.

-

Add the kinase (CDK4/D1 or CDK6/D1) and the Rb substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blotting for PROTAC-Mediated Degradation

This protocol is used to visualize and quantify the degradation of CDK4 and CDK6 in cells treated with this compound.

Materials:

-

Cancer cell line (e.g., MCL, Molt4)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-CDK4, anti-CDK6, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specific duration (e.g., 4, 8, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).

The following diagram illustrates the experimental workflow for assessing protein degradation.

References

BSJ-03-204 triTFA: A Technical Guide to a Selective CDK4/6 Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BSJ-03-204 triTFA, a potent and selective chemical probe for studying the function of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction

This compound is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed for the targeted degradation of CDK4 and CDK6 proteins within the cell.[1][2] Based on the structure of the CDK4/6 inhibitor Palbociclib, this compound links a ligand for CDK4/6 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][3] This dual-binding capacity enables the recruitment of the cellular ubiquitin-proteasome system to selectively tag CDK4 and CDK6 for degradation, thereby providing a powerful tool to investigate the biological consequences of their removal. Notably, it does not induce the degradation of common Cereblon neosubstrates such as IKZF1 and IKZF3.[1][4][5]

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal machinery. The molecule forms a ternary complex between the target proteins (CDK4 or CDK6) and the Cereblon E3 ubiquitin ligase. This proximity induces the polyubiquitination of CDK4/6, marking them for recognition and subsequent degradation by the 26S proteasome. This event-driven, catalytic mechanism allows a single molecule of BSJ-03-204 to induce the degradation of multiple target protein molecules.

CDK4/6 Signaling Pathway

CDK4 and CDK6 are key regulators of the cell cycle, primarily controlling the G1 to S phase transition. In response to mitogenic signals, D-type cyclins accumulate and bind to CDK4/6. The active cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma protein (pRb). This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes required for DNA replication and cell cycle progression. By degrading CDK4 and CDK6, this compound effectively blocks this pathway, leading to cell cycle arrest at the G1 phase.

Biochemical and Cellular Activity

The activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the available quantitative data.

| Target | Assay Type | IC50 (nM) | Reference |

| CDK4/D1 | Kinase Inhibition | 26.9 | [1][3] |

| CDK6/D1 | Kinase Inhibition | 10.4 | [1][3] |

| Cell Line | Assay Type | Effect | Concentration | Duration | Reference |

| Mantle Cell Lymphoma (MCL) | Anti-proliferation | Potent anti-proliferative effects | 0.0001-100 µM | 3-4 days | [1][2] |

| Mantle Cell Lymphoma (MCL) | Cell Cycle Analysis | Potent G1 arrest | 1 µM | 1 day | [1][2] |

| Wild-Type (WT) Cells | Protein Degradation | Degradation of CDK4/6 | 0.1-5 µM | 4 hours | [1][2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a general method for assessing the inhibitory activity of compounds against CDK4/Cyclin D1 and CDK6/Cyclin D1.

Materials:

-

Recombinant CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes

-

Biotinylated substrate peptide (e.g., a derivative of Rb protein)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

-

HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665

-

This compound and control compounds (e.g., Palbociclib)

-

384-well low-volume white microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound and control compounds in DMSO, followed by dilution in assay buffer.

-

Add 2 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 4 µL of the CDK4/Cyclin D1 or CDK6/Cyclin D1 enzyme solution in assay buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated substrate peptide and ATP in assay buffer.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the HTRF detection reagents diluted in HTRF detection buffer.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission).

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the compound concentration to determine the IC50 value.

Western Blot for CDK4/6 Degradation

This protocol outlines the procedure for assessing the degradation of CDK4 and CDK6 in a mantle cell lymphoma cell line, such as Granta-519.

Materials:

-

Granta-519 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-CDK4, anti-CDK6, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed Granta-519 cells in a 6-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or DMSO for 4 hours.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CDK4, CDK6, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Cell Viability Assay (MTS Assay)

This protocol is for determining the anti-proliferative effects of this compound on mantle cell lymphoma cell lines.

Materials:

-

Mantle cell lymphoma cell line (e.g., Granta-519)

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well clear-bottom plates

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed the MCL cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow the cells to acclimate.

-

Prepare serial dilutions of this compound in culture medium and add them to the wells. Include wells with DMSO as a vehicle control and wells with medium only for background measurement.

-

Incubate the plate for 3-4 days at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a plate reader.

-

Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the compound concentration to determine the GI50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the method for analyzing the effect of this compound on the cell cycle distribution of MCL cells.

Materials:

-

Mantle cell lymphoma cell line (e.g., Granta-519)

-

Complete cell culture medium

-

This compound

-

DMSO

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed Granta-519 cells in a 6-well plate and treat with 1 µM this compound or DMSO for 24 hours.

-

Harvest the cells, including any floating cells, and wash with PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the fixed cells twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BSJ-03-204 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Preliminary Studies of BSJ-03-204 triTFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BSJ-03-204 triTFA is a potent and selective, Palbociclib-based dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[1][2]. As a Proteolysis Targeting Chimera (PROTAC), it functions by inducing the selective, cereblon-dependent ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6[3]. This molecule has demonstrated anti-proliferative effects in various cancer cell lines and induces G1 cell cycle arrest[1][2]. Notably, BSJ-03-204 does not induce the degradation of neosubstrates IKZF1 and IKZF3, highlighting its selectivity[1][2]. This technical guide provides a comprehensive overview of the preliminary studies on BSJ-03-204, detailing its biochemical activity, cellular effects, and the experimental protocols used for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies of BSJ-03-204.

Table 1: Biochemical Activity of BSJ-03-204

| Target | IC50 (nM) |

| CDK4/D1 | 26.9 |

| CDK6/D1 | 10.4 |

Data from in vitro kinase assays.[1][2][4]

Table 2: Cellular Activity of BSJ-03-204 in Mantle Cell Lymphoma (MCL) Cell Lines

| Cell Line | Assay | Concentration Range (µM) | Duration | Effect |

| MCL cell lines | Anti-proliferative | 0.0001-100 | 3 or 4 days | Potent anti-proliferative effects |

| Granta-519 | Cell Cycle Analysis | 1 | 1 day | Potent G1 arrest |

Data from cell-based assays.[1][2]

Table 3: Degradation Profile of BSJ-03-204 in Jurkat Cells

| Target Protein | Concentration Range (µM) | Duration | Result |

| CDK4/6 | 0.1-5 | 4 hours | Degradation observed in Wild-Type cells |

| IKZF1/3 | 0.1-5 | 4 hours | No degradation observed in Wild-Type cells |

Data from immunoblotting experiments in wild-type (WT) and CRBN-/- Jurkat cells.[5]

Table 4: Proteome-wide Selectivity of BSJ-03-204

| Cell Line | Concentration (nM) | Duration | Key Finding |

| Molt4 | 250 | 5 hours | Selective for CDK4/6 degradation |

Data from quantitative proteomics analysis.[5]

Experimental Protocols

Cell Culture

-

Jurkat and Molt4 Cells: These suspension cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

Granta-519 Cells: This mantle cell lymphoma cell line was cultured in DMEM (4.5 g/L glucose) supplemented with 10% heat-inactivated FBS and 2 mM L-glutamine[6][7]. Cells were maintained in a humidified incubator at 37°C with 10% CO2[6]. The doubling time is approximately 48 hours, and the maximum cell density is around 2.6 x 10^6 cells/ml[6].

Immunoblotting for Protein Degradation

-

Cell Treatment: Jurkat cells (wild-type and CRBN-/-) were seeded and treated with BSJ-03-204 at concentrations ranging from 0.1 to 5 µM for 4 hours.

-

Cell Lysis: After treatment, cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against CDK4, CDK6, IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding: MCL cells were seeded in 96-well opaque-walled plates.

-

Compound Treatment: Cells were treated with a serial dilution of BSJ-03-204 (0.0001-100 µM) for 3 or 4 days.

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Luminescence was measured using a plate reader.

Cell Cycle Analysis

-

Cell Treatment: Granta-519 cells were treated with 1 µM BSJ-03-204 for 24 hours. Jurkat cells were treated with 100 nM of the compound for 24 hours[5].

-

Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing. Cells were fixed for at least 30 minutes on ice.

-

Staining: Fixed cells were washed with PBS and then resuspended in a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in G1, S, and G2/M phases of the cell cycle were determined by analyzing the DNA content histograms.

Quantitative Proteomics

-

Sample Preparation: Molt4 cells were treated with 250 nM BSJ-03-204 for 5 hours[5]. Cells were harvested and lysed.

-

Protein Digestion and TMT Labeling: Proteins were digested into peptides, and the resulting peptides were labeled with tandem mass tags (TMT) for relative quantification.

-

LC-MS/MS Analysis: Labeled peptides were separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The relative abundance of proteins across different samples was determined by analyzing the TMT reporter ion intensities.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the mechanism of action of BSJ-03-204 and the general experimental workflows described in this guide.

Caption: Mechanism of action of BSJ-03-204 as a PROTAC.

Caption: General experimental workflow for the characterization of BSJ-03-204.

Caption: Simplified signaling pathway of CDK4/6 and the effect of BSJ-03-204.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BSJ-03-204 | Active Degraders | Tocris Bioscience [tocris.com]

- 4. This compound | PROTAC CDK4/6 蛋白降解剂 | MCE [medchemexpress.cn]

- 5. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leibniz Institute DSMZ: Details [dsmz.de]

- 7. Cell Culture [bio-protocol.org]

Methodological & Application

Application Notes: BSJ-03-204 triTFA for Mantle Cell Lymphoma (MCL) Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

BSJ-03-204 is a potent and selective dual degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that induces selective intracellular proteolysis.[2] BSJ-03-204 is composed of a ligand that binds to CDK4/6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This dual binding forms a ternary complex, leading to the ubiquitination and subsequent degradation of CDK4/6 by the proteasome.[4]

Mantle Cell Lymphoma (MCL) is a type of B-cell non-Hodgkin lymphoma often characterized by the t(11;14) chromosomal translocation, which results in the overexpression of cyclin D1.[5] Cyclin D1 forms a complex with CDK4/6 to phosphorylate and inactivate the Retinoblastoma (Rb) tumor suppressor protein. This action releases the E2F transcription factor, promoting cell cycle progression from the G1 to the S phase and driving cellular proliferation.[2][5] By inducing the degradation of CDK4/6, BSJ-03-204 effectively blocks this pathway, leading to G1 cell cycle arrest and potent anti-proliferative effects in MCL cell lines.[1][5] Unlike some other CRBN-based degraders, BSJ-03-204 is highly selective and does not induce the degradation of Ikaros (IKZF1) or Aiolos (IKZF3).[1][2][5]

Mechanism of Action

BSJ-03-204 hijacks the cell's ubiquitin-proteasome system to selectively eliminate CDK4 and CDK6 proteins. This mechanism involves the formation of a ternary complex between the target protein (CDK4/6), the PROTAC molecule (BSJ-03-204), and an E3 ubiquitin ligase (Cereblon). The proximity induced by the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome, preventing the phosphorylation of Rb and halting cell cycle progression.

References

Application Notes and Protocols for BSJ-03-204 triTFA in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BSJ-03-204 triTFA is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4] As a heterobifunctional molecule, this compound links a ligand for the Cereblon E3 ubiquitin ligase with a CDK4/6 inhibitor moiety, thereby inducing the ubiquitination and subsequent proteasomal degradation of these key cell cycle regulators.[1][4][5] This targeted protein degradation offers a powerful tool for studying the roles of CDK4/6 in cellular processes and for the development of novel cancer therapeutics.[1][2][4]

This document provides detailed application notes and a comprehensive protocol for utilizing this compound in Western blot analysis to monitor the degradation of CDK4 and CDK6 in cultured cells.

Mechanism of Action

This compound operates by hijacking the cell's natural protein disposal system. One end of the molecule binds to CDK4 or CDK6, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the target kinase, marking it for degradation by the 26S proteasome. This event leads to a decrease in the total cellular levels of CDK4 and CDK6, which can be effectively quantified by Western blotting.

Signaling Pathway

Caption: Mechanism of this compound-mediated CDK4/6 degradation.

Data Presentation

The following table summarizes key quantitative data for the use of this compound in cell-based assays.

| Parameter | Value | Cell Line Example | Reference |

| IC50 (CDK4/D1) | 26.9 nM | In vitro assay | [1][2][3] |

| IC50 (CDK6/D1) | 10.4 nM | In vitro assay | [1][2][3] |

| Effective Concentration for Degradation | 0.1 - 5 µM | Jurkat cells | [2][6] |

| Incubation Time for Degradation | 4 hours | Jurkat cells | [2][6] |

| Effect on Cell Cycle | G1 arrest | Mantle Cell Lymphoma (MCL) cell lines | [2] |

| Concentration for G1 Arrest | 1 µM | MCL cell lines | [2] |

| Incubation Time for G1 Arrest | 24 hours | Jurkat cells | [5] |

| Solubility in DMSO | ≥ 16.66 mg/mL (≥ 20 mM) | N/A |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C for long-term storage.[2]

-

Cell Treatment:

-

Dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5 µM).

-

Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.

-

Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.

-

Incubate the cells for the desired time period (e.g., 4 hours) at 37°C in a 5% CO2 incubator.

-

Protocol 2: Western Blot for CDK4 and CDK6 Degradation

This protocol outlines the necessary steps to assess the degradation of CDK4 and CDK6 following treatment with this compound.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x or 2x)

-

Primary antibodies: Anti-CDK4, Anti-CDK6, and a loading control (e.g., Anti-β-actin, Anti-GAPDH, or Anti-tubulin)

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate (ECL)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Western blot imaging system

Workflow Diagram:

Caption: Western Blot experimental workflow.

Procedure:

-

Cell Lysis:

-

After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a 6-well plate well).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[7]

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the desired final concentration (1x) and boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Include a molecular weight marker.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

-

Protein Transfer:

-